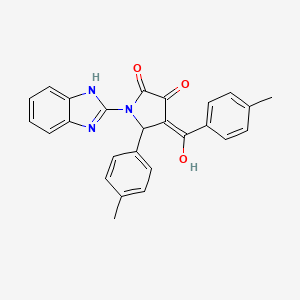![molecular formula C22H22N4O2S2 B11124212 5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11124212.png)
5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including piperidine, thiazolidine, oxazole, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative through the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Synthesis of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of ethyl acetoacetate with thiourea under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring is synthesized through the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile.
Coupling Reactions: The final step involves coupling the piperidine, thiazolidine, and oxazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Research: The compound serves as a model for studying complex organic reactions and mechanisms.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-BENZYLPIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE: A simpler analog lacking the thiazolidine ring.
(4-BENZYLPIPERIDIN-1-YL)-(1H-INDOL-5-YL)METHANONE: A compound with a different heterocyclic system.
Uniqueness
The uniqueness of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the thiazolidine ring, in particular, adds to its complexity and potential for diverse applications.
Properties
Molecular Formula |
C22H22N4O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H22N4O2S2/c1-2-26-20(27)18(30-22(26)29)13-19-24-17(14-23)21(28-19)25-10-8-16(9-11-25)12-15-6-4-3-5-7-15/h3-7,13,16H,2,8-12H2,1H3/b18-13+ |
InChI Key |
RKDFAERNONJEEU-QGOAFFKASA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cycloheptylalaninamide](/img/structure/B11124129.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11124133.png)
![7-(3-ethoxypropyl)-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11124134.png)
![methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11124141.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11124146.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124149.png)
![N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11124150.png)

![3-allyl-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11124152.png)
![3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11124164.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B11124175.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11124178.png)
![N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11124190.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide](/img/structure/B11124199.png)
